Cas no 1807211-71-7 ((2-Bromo-6-methoxypyridin-3-yl)methanol)

(2-Bromo-6-methoxypyridin-3-yl)methanol is a versatile brominated pyridine derivative with a hydroxymethyl functional group at the 3-position and a methoxy substituent at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and hydroxyl groups enhances its reactivity, enabling selective functionalization through cross-coupling reactions or further derivatization. Its methoxy substituent contributes to electronic modulation, making it useful in the design of heterocyclic compounds. The product is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its structural features make it a preferred building block for constructing complex molecular architectures.
(2-Bromo-6-methoxypyridin-3-yl)methanol structure
1807211-71-7 structure
Product Name:(2-Bromo-6-methoxypyridin-3-yl)methanol
CAS No:1807211-71-7
MF:C7H8BrNO2
MW:218.048
MDL:MFCD27922754
CID:4670742
PubChem ID:71721123
Update Time:2025-05-27

(2-Bromo-6-methoxypyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Bromo-6-methoxypyridin-3-yl)methanol
    • SCHEMBL21383732
    • AKOS022174112
    • 1807211-71-7
    • DS-6053
    • D84308
    • MDL: MFCD27922754
    • Inchi: InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
    • InChI Key: PHUKRQGKFSLAQN-UHFFFAOYSA-N
    • SMILES: COC1=NC(=C(C=C1)CO)Br

Computed Properties

  • Exact Mass: 216.97384g/mol
  • Monoisotopic Mass: 216.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 42.4Ų

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Additional information on (2-Bromo-6-methoxypyridin-3-yl)methanol

Recent Advances in the Application of (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS: 1807211-71-7) in Chemical Biology and Pharmaceutical Research

The compound (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS: 1807211-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic building block, characterized by its bromo and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in the development of kinase inhibitors, antiviral agents, and other therapeutically relevant compounds. The presence of both a reactive bromine atom and a hydroxymethyl group allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (2-Bromo-6-methoxypyridin-3-yl)methanol as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features enabled efficient coupling with various pharmacophores, yielding derivatives with improved selectivity and potency against BTK, a target implicated in autoimmune diseases and B-cell malignancies. The study reported IC50 values in the low nanomolar range for several derivatives, underscoring the scaffold's utility in kinase inhibitor design.

Another notable application emerged in antiviral research, where (2-Bromo-6-methoxypyridin-3-yl)methanol was incorporated into the structure of broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitors. A 2024 Nature Communications paper described its use in the modular synthesis of nucleoside analogs active against SARS-CoV-2 and other RNA viruses. The bromine atom facilitated Suzuki-Miyaura cross-coupling reactions with boron-containing heterocycles, while the hydroxymethyl group allowed for further functionalization to improve pharmacokinetic properties.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of (2-Bromo-6-methoxypyridin-3-yl)methanol. A 2023 Organic Process Research & Development article detailed a scalable, high-yield (82%) synthesis starting from 2,6-dibromopyridine, involving selective methoxylation followed by controlled formylation and reduction. This improved synthetic route addresses previous challenges in regioselectivity and purification, making the compound more accessible for pharmaceutical applications.

The compound's safety profile has also been systematically evaluated. Recent toxicological studies (2024, Chemical Research in Toxicology) indicate favorable in vitro cytotoxicity and genotoxicity profiles at concentrations relevant for medicinal chemistry applications. However, researchers note that appropriate safety measures should still be maintained when handling the brominated compound in laboratory settings.

Looking forward, (2-Bromo-6-methoxypyridin-3-yl)methanol continues to show promise in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent inhibitor design. Its dual functionality makes it particularly suitable for constructing heterobifunctional molecules that can simultaneously engage target proteins and E3 ubiquitin ligases. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines for oncology and inflammatory diseases.

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